Benzene-1,2,4,5-tetracarbaldehyde
Overview
Description
Benzene-1,2,4,5-tetracarbaldehyde: is an organic compound with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol . It is a multi-aldehyde compound, often used as a linker in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) . This compound is known for its ability to form stable structures due to its multiple aldehyde functional groups, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Benzene-1,2,4,5-tetracarbaldehyde, also known as 1,2,4,5-Benzenetetracarboxaldehyde, is a key building block for proposed electro-responsive materials . These materials have many applications such as electronic devices, actuators, and artificial muscles . When an electric field is applied to these materials, they can change in size, shape, or conformation .
Mode of Action
It is known that the compound plays a crucial role in the synthesis of electro-responsive materials . The compound’s interaction with its targets leads to changes in the size, shape, or conformation of these materials when an electric field is applied .
Biochemical Pathways
It is involved in the synthesis of electro-responsive materials . The compound’s role in these pathways could have downstream effects on the properties of these materials, including their responsiveness to electric fields .
Result of Action
The primary result of the action of this compound is the creation of electro-responsive materials . These materials have the ability to change in size, shape, or conformation when an electric field is applied . This makes them useful in a variety of applications, including electronic devices, actuators, and artificial muscles .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature between 2-8°C . These conditions help maintain the stability of the compound and ensure its efficacy .
Biochemical Analysis
Biochemical Properties
1,2,4,5-Benzenetetracarboxaldehyde plays a significant role in biochemical reactions, particularly in the formation of metal-organic frameworks (MOFs). It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to construct Zn(II) metal-organic frameworks with pyridylbenzimidazole ligands, which are effective in detecting iron(III) ions and acetylacetone . These interactions are crucial for the compound’s role in biochemical sensing and catalysis.
Cellular Effects
1,2,4,5-Benzenetetracarboxaldehyde influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions and its incorporation into MOFs can lead to changes in cellular function, including alterations in metabolic pathways and enzyme activities .
Molecular Mechanism
At the molecular level, 1,2,4,5-Benzenetetracarboxaldehyde exerts its effects through binding interactions with biomolecules. It can act as a ligand in metal-organic frameworks, facilitating the coordination of metal ions such as Zn(II) and Fe(III). These interactions can result in enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,4,5-Benzenetetracarboxaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that metal-organic frameworks containing this compound are stable up to high temperatures (~300°C) after the removal of water molecules . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of 1,2,4,5-Benzenetetracarboxaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical properties, while higher doses could lead to toxic or adverse effects. Threshold effects and dose-dependent responses have been observed, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
1,2,4,5-Benzenetetracarboxaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the formation of metal-organic frameworks can also impact metabolic processes by altering enzyme activities and substrate availability .
Transport and Distribution
Within cells and tissues, 1,2,4,5-Benzenetetracarboxaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity and function .
Subcellular Localization
The subcellular localization of 1,2,4,5-Benzenetetracarboxaldehyde is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of the compound within metal-organic frameworks can also influence its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-1,2,4,5-tetracarbaldehyde can be synthesized through the oxidation of 1,2,4,5-tetramethylbenzene or 5-isopropyl-1,2,4-trimethylbenzene . Another method involves the chloromethylation and subsequent oxidation of xylene .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves controlled oxidation reactions using reagents such as potassium permanganate or chromium trioxide under acidic conditions .
Chemical Reactions Analysis
Types of Reactions: Benzene-1,2,4,5-tetracarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 1,2,4,5-benzenetetracarboxylic acid.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Condensation: It can participate in condensation reactions to form Schiff bases or imines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or nitric acid under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Condensation: Amines or hydrazines under mild heating.
Major Products:
Oxidation: 1,2,4,5-Benzenetetracarboxylic acid.
Reduction: 1,2,4,5-Benzenetetracarbinol.
Condensation: Schiff bases or imines.
Scientific Research Applications
Benzene-1,2,4,5-tetracarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs)
Biology: It is used in the development of fluorescent sensors for detecting metal ions and organic molecules.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
1,2,4,5-Benzenetetracarboxylic acid (H4BTEC): This compound is similar in structure but has carboxylic acid groups instead of aldehyde groups.
1,4-Benzenedicarboxaldehyde: This compound has two aldehyde groups instead of four, making it less versatile in forming complex structures.
Uniqueness: Benzene-1,2,4,5-tetracarbaldehyde is unique due to its four aldehyde groups, which provide multiple reactive sites for forming stable and complex structures. This makes it particularly valuable in the synthesis of COFs and MOFs, where multiple points of attachment are crucial for stability and functionality .
Properties
IUPAC Name |
benzene-1,2,4,5-tetracarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSENOXLTIIJHKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C=O)C=O)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465400 | |
Record name | 1,2,4,5-Benzenetetracarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14674-89-6 | |
Record name | 1,2,4,5-Benzenetetracarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14674-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4,5-Benzenetetracarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70465400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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